(4-Methylphenoxy)acetic acid

Catalog No.
S662084
CAS No.
940-64-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methylphenoxy)acetic acid

CAS Number

940-64-7

Product Name

(4-Methylphenoxy)acetic acid

IUPAC Name

2-(4-methylphenoxy)acetic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)

InChI Key

SFTDDFBJWUWKMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)O

Solubility

0.01 M

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)O

It’s worth noting that (4-Methylphenoxy)acetic acid is a chemical compound with the molecular formula C9H10O3 . Its molecular weight is 166.1739 .

(4-Methylphenoxy)acetic acid is an organic compound with the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.17 g/mol. It is classified as a carboxylic acid, specifically a phenoxyacetic acid derivative. This compound appears as a slightly beige crystalline powder, with a melting point ranging from 140 to 142 °C and a predicted boiling point of about 297.2 °C . The compound is soluble in methanol, indicating its polar nature due to the presence of the carboxylic acid functional group .

The most significant area of research for (4-Methylphenoxy)acetic acid is its potential mechanism of action in treating rheumatoid arthritis. Studies suggest it might act as an integrin antagonist []. Integrins are cell adhesion molecules that play a role in inflammation, and their inhibition could be beneficial in managing rheumatoid arthritis.

The exact mechanism by which (4-Methylphenoxy)acetic acid interacts with integrins is still under investigation [].

As with any new compound, safety information on (4-Methylphenoxy)acetic acid is limited. Given the presence of an aromatic ring and a carboxylic acid group, some general precautions might be necessary when handling it:

  • Wear gloves and eye protection to avoid skin and eye irritation.
  • Handle in a well-ventilated area to avoid inhalation.
  • Dispose of according to appropriate laboratory safety protocols.
Typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.

The specific reactions depend on the substituents and conditions applied.

Research indicates that (4-Methylphenoxy)acetic acid exhibits biological activity, particularly as a herbicide. It can influence plant growth by mimicking auxins, which are natural plant hormones that regulate growth and development . The compound's structure allows it to interact with plant hormone pathways, potentially leading to herbicidal effects.

(4-Methylphenoxy)acetic acid can be synthesized through several methods:

  • Alkylation of Phenol: Starting from phenol, a methyl group can be introduced at the para position followed by subsequent acylation with acetic anhydride or acetyl chloride.
  • Direct Carboxylation: Using methylphenol as a starting material and subjecting it to carboxylation reactions under high pressure and temperature conditions.

These methods are typically carried out in organic solvents under controlled conditions to ensure high yields and purity of the product .

(4-Methylphenoxy)acetic acid finds applications primarily in:

  • Agriculture: As a herbicide due to its ability to mimic plant hormones.
  • Chemical Intermediates: In the synthesis of various organic compounds and pharmaceuticals.
  • Research: Used in studies related to plant growth regulation and herbicide development.

Interaction studies have shown that (4-Methylphenoxy)acetic acid can affect various biological systems, particularly in plants. It has been noted for its potential to disrupt normal growth patterns by interfering with auxin signaling pathways, which are crucial for plant development . Further research into its interactions at the molecular level could provide insights into its mechanism of action as a herbicide.

Several compounds share structural similarities with (4-Methylphenoxy)acetic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
2-(4-Methylphenoxy)acetic acid940-64-7Similar structure, potential herbicidal properties
4-Chloro-2-Methylphenoxyacetic Acid94-74-6Contains chlorine substituent, different biological activity
4-Ethylphenoxyacetic Acid940-65-8Ethyl group substitution affects solubility and activity
4-Isopropylphenoxyacetic Acid940-66-9Isopropyl substitution alters herbicidal effectiveness

Each of these compounds exhibits unique properties and potential applications based on their specific substituents and structural configurations. The presence of different functional groups can significantly influence their biological activities, solubility, and interactions within biological systems .

XLogP3

1.9

LogP

1.86 (LogP)

Melting Point

141.0 °C

UNII

WWY23322IK

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

940-64-7

Wikipedia

P-methylphenoxyacetic acid

Dates

Modify: 2023-08-15

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